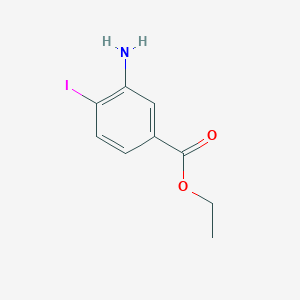

Ethyl 3-amino-4-iodobenzoate

説明

Significance and Research Context of Halogenated Aminobenzoate Esters in Contemporary Organic Chemistry

Halogenated aminobenzoate esters are a class of organic compounds that play a crucial role in the development of new pharmaceuticals and functional materials. The presence of halogen atoms can significantly influence a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes them valuable scaffolds in medicinal chemistry for the design of novel therapeutic agents. mdpi.comunivpancasila.ac.id For instance, derivatives of 4-aminobenzoic acid are used in the synthesis of antimicrobial and cytotoxic agents. mdpi.com The introduction of halogens into amino acid structures is also a strategy employed in the development of antimicrobial peptides. nih.gov

In addition to their pharmaceutical applications, these compounds are important in materials science. They can be integrated into polymers to improve properties like thermal stability and chemical resistance. chemimpex.com The field of organic synthesis also heavily relies on halogenated intermediates for constructing complex molecular frameworks through various coupling reactions. lookchem.com

Strategic Importance of Ethyl 3-amino-4-iodobenzoate as a Synthetic Intermediate

This compound serves as a key building block in the synthesis of a wide array of more complex molecules. biosynth.comthermofisher.kr Its strategic importance lies in the reactivity of its functional groups. The amino group and the iodine atom provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in organic synthesis.

This compound is particularly valuable in the pharmaceutical industry as an intermediate for creating biphenyl (B1667301) derivatives through reactions like the Negishi cross-coupling. lookchem.com Biphenyl structures are prevalent in many drug molecules. Furthermore, it is a precursor for synthesizing polyfunctional organometallic reagents, which are instrumental in building complex target molecules for various chemical and pharmaceutical uses. lookchem.com The ester group can also be readily converted into other functional groups, such as hydrazides, which are themselves important pharmacophores. mdpi.com

Overview of Key Research Areas and Methodological Approaches for the Chemical Compound

Research involving this compound is primarily concentrated in the fields of organic synthesis, medicinal chemistry, and materials science. chemimpex.comthermofisher.kr In medicinal chemistry, it is utilized in the development of novel drug candidates, including anti-inflammatory and analgesic drugs. chemimpex.com Researchers leverage its structure to design and synthesize molecules with specific biological activities.

The primary methodological approach involving this compound is its use as a reactant in various chemical transformations. These include palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful tools for creating complex organic molecules. The amino group can undergo diazotization followed by substitution, and the ester can be hydrolyzed or converted to an amide, further expanding its synthetic utility.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1261569-51-0 |

| Molecular Formula | C9H10INO2 |

| Molecular Weight | 291.09 g/mol sigmaaldrich.com |

| Melting Point | 78-80 °C sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Purity | ≥95% sigmaaldrich.comfluorochem.co.uk |

特性

IUPAC Name |

ethyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJZQAQWVLGNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732879 | |

| Record name | Ethyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261569-51-0 | |

| Record name | Ethyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Amino 4 Iodobenzoate and Its Analogues

Direct Synthetic Routes to Ethyl 3-amino-4-iodobenzoate

Direct synthetic strategies are often favored for their efficiency and atom economy. These approaches typically involve either the introduction of an iodine atom onto an existing aminobenzoate framework or the formation of the ester group on a pre-iodinated aminobenzoic acid.

The direct iodination of amino benzoate (B1203000) precursors is a common and effective method for the synthesis of this compound and its analogues. This approach leverages the activating and directing effects of the amino group on the aromatic ring to facilitate electrophilic iodination.

One prominent method involves the use of a one-pot tandem diazotization–iodination process. rsc.orgrsc.orgresearchgate.net This procedure allows for the conversion of readily available aryl amines into aryl iodides under mild conditions. rsc.orgrsc.orgresearchgate.net For instance, the synthesis of methyl 3-iodobenzoate (B1234465) has been demonstrated using methyl 3-aminobenzoate (B8586502) as the starting material. rsc.orgrsc.org The reaction is carried out with a polymer-supported nitrite (B80452) and sodium iodide in the presence of p-toluenesulfonic acid monohydrate. rsc.orgrsc.org This method is advantageous due to its operational simplicity and the mild work-up procedure, which involves simple filtration. rsc.org

Another approach to iodination is the use of iodine monochloride (ICl). For example, ethyl 4-amino-3,5-diiodobenzoate can be synthesized from benzocaine (B179285) (ethyl 4-aminobenzoate) by heating with iodine monochloride, achieving a high yield. chemicalbook.com While this example illustrates di-iodination, the principle can be adapted for mono-iodination by controlling the stoichiometry and reaction conditions.

The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. For example, a method for the synthesis of 4-amino-3-iodobenzoic acid ethyl ester from p-aminobenzoic acid ethyl ester utilizes potassium iodide and sodium hypochlorite (B82951) as an oxidant under heating. guidechem.com This method is highlighted as being environmentally friendly. guidechem.com

Table 1: Iodination Strategies for Amino Benzoate Precursors

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-aminobenzoate | Polymer-supported nitrite, NaI, p-TsOH | Methyl 3-iodobenzoate | 71% | rsc.orgrsc.org |

| Benzocaine (Ethyl 4-aminobenzoate) | Iodine monochloride | Ethyl 4-amino-3,5-diiodobenzoate | 92% | chemicalbook.com |

| p-Aminobenzoic acid ethyl ester | KI, NaOCl | 4-Amino-3-iodobenzoic acid ethyl ester | 90.2% | guidechem.com |

An alternative direct route is the esterification of a pre-synthesized substituted iodoaminobenzoic acid. This method is particularly useful when the corresponding acid is commercially available or easily prepared. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method.

For example, the synthesis of ethyl 4-iodobenzoate (B1621894) is achieved by heating 4-iodobenzoic acid in absolute ethanol (B145695) with thionyl chloride as a catalyst. prepchem.com After refluxing for several hours, the product is isolated in good yield. prepchem.com A similar principle can be applied to 3-amino-4-iodobenzoic acid. The esterification of 3-amino-4-iodobenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid would yield the desired this compound. libretexts.org

The reaction conditions for esterification, such as temperature and reaction time, can be optimized to maximize the yield. Le Chatelier's principle is a key consideration in these reactions, where using an excess of the alcohol can drive the equilibrium towards the formation of the ester. libretexts.org

Table 2: Esterification of Substituted Iodoaminobenzoic Acids

| Starting Material | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 4-Iodobenzoic acid | Absolute ethanol, Thionyl chloride | Ethyl 4-iodobenzoate | Reflux for 3 hours | prepchem.com |

| p-Aminobenzoic acid | Ethanol, Conc. H₂SO₄ | Benzocaine (Ethyl p-aminobenzoate) | Reflux | libretexts.org |

| 3-Amino-4-iodobenzoic acid | Ethanol, Acid catalyst | This compound | N/A | nih.govsigmaaldrich.com |

Indirect Synthetic Pathways and Derivative Formation

Indirect routes to this compound involve the synthesis of a related analogue followed by a chemical transformation to introduce the amino group or to modify the substitution pattern on the benzene (B151609) ring.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen bonds. This methodology can be applied to the synthesis of this compound from an appropriate halo-substituted precursor. For instance, ethyl 3-bromo-4-iodobenzoate could potentially be aminated using an ammonia (B1221849) surrogate or a protected amine, followed by deprotection.

The success of such reactions often depends on the choice of palladium catalyst, ligand, base, and solvent. lookchem.com For example, the amination of aryl iodides has been successfully carried out using a Pd-BINAP catalytic system in the presence of a large excess of cesium carbonate. lookchem.com This highlights the potential for regioselective amination on di-halogenated aromatic compounds. Research has also shown that unsupported copper nanoparticles can effectively catalyze the amination of haloarenes. researchgate.net

The transformation from a more readily available iodobenzoate, such as ethyl 4-iodobenzoate, represents another indirect synthetic strategy. This would involve the introduction of a nitro group at the 3-position, followed by reduction to the corresponding amine. The nitration of ethyl 4-iodobenzoate would likely require careful control of reaction conditions to achieve the desired regioselectivity. Subsequent reduction of the nitro group can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. researchgate.net

Another advanced strategy involves the use of organometallic reagents. Ethyl 4-iodobenzoate can serve as a precursor for the synthesis of polyfunctional organometallic reagents, which can then be used in cross-coupling reactions to build more complex molecules. lookchem.com For instance, Negishi cross-coupling reactions with functionalized pyridines have been demonstrated using ethyl 4-iodobenzoate. uni-muenchen.de

Solid-phase synthesis offers several advantages for the preparation of compound libraries and for streamlining the purification process. atdbio.com This methodology involves attaching a starting material to an insoluble polymer support and then carrying out a series of reactions. atdbio.compeptide.com The final product is then cleaved from the support.

While specific examples for the solid-phase synthesis of this compound are not prevalent in the provided search results, the principles of solid-phase organic synthesis are well-established and could be applied. For example, a substrate like 4-iodobenzoic acid could be attached to a Merrifield resin. peptide.com Subsequent functionalization on the solid support, such as nitration and reduction, followed by cleavage and esterification, could provide a viable route. The development of new resins and linkers continues to expand the scope of solid-phase synthesis. peptide.com

Green Chemistry Approaches in the Synthesis of Iodobenzoate Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of iodinated aromatic compounds to minimize environmental impact and enhance safety. These approaches focus on using less hazardous reagents, employing safer solvents, and improving atom economy. acs.orgacs.org

Several environmentally friendly methods for the iodination of aromatic compounds have been developed:

Water as a Solvent: One significant green approach involves replacing traditional organic solvents with water. A method for the efficient bromination and iodination of aromatic compounds uses orthoperiodic acid with sodium iodide in water, achieving excellent yields at room temperature or 70°C. researchgate.net

Electrochemical Methods: Electrochemistry presents a green alternative by using electrons as the primary reactant, which avoids the need for chemical oxidizing agents. researchgate.net Electrochemical iodination can be performed in water by generating the iodinating species in situ from iodides, offering an atom-efficient and highly selective method. researchgate.net

Safer Oxidizing Agents: Traditional iodination often requires strong or hazardous oxidizing agents. scispace.com Greener alternatives have been successfully implemented.

Sodium Periodate (NaIO₄): Benzene, halobenzenes, and some deactivated arenes can be readily iodinated using a mixture of sodium periodate, acetic acid, acetic anhydride (B1165640), and sulfuric acid. This method is considered simple and environmentally safe, yielding purified products in moderate to high yields. nih.gov

Urea-Hydrogen Peroxide (UHP): The stable, solid urea-hydrogen peroxide adduct serves as a safe and eco-friendly oxidant for the iodination of various aromatic compounds. scispace.com This method can be used for aromatic amines in neat ethyl acetate (B1210297), avoiding the need for strong acid catalysts like sulfuric acid. scispace.com

Solvent-Free Conditions: Mechanical grinding offers a solvent-free approach to chemical synthesis. The iodination of various industrially important aromatic compounds has been achieved using N-iodosuccinimide (NIS) in the solid state by grinding at room temperature. This method is advantageous due to short reaction times (5–8 minutes), high yields (94–99%), and a simple, non-hazardous work-up procedure. researchgate.net A similar solvent-free grinding method has been applied to the synthesis of 5-iodo-pyrimidine derivatives using iodine and nitrate (B79036) salts. mdpi.com

Catalytic Systems: The use of catalytic systems can improve the efficiency and green profile of iodination reactions. Researchers have developed a metal-free, environmentally friendly catalyst using a chiral ammonium (B1175870) iodide salt and hydrogen peroxide for the asymmetric oxidative cyclization of ketophenols, a reaction that traditionally requires toxic heavy metals. acs.org

Table 1: Overview of Green Iodination Methodologies

| Methodology | Reagents/System | Key Advantages | Typical Yields | Citations |

|---|---|---|---|---|

| Aqueous Synthesis | Orthoperiodic acid / Sodium iodide in water | Avoids organic solvents. | Excellent | researchgate.net |

| Electrochemical Synthesis | Iodides in water, electrons as oxidant | Avoids chemical oxidants, high atom economy. | Up to 97% | researchgate.net |

| Safer Oxidants | Sodium Periodate (NaIO₄) / H₂SO₄ | Environmentally safer than many traditional oxidants. | 27-88% | nih.gov |

| Safer Oxidants | Urea-Hydrogen Peroxide (UHP) | Stable, solid, safe to handle. | 41-92% (for amines) | scispace.com |

| Solvent-Free Grinding | N-Iodosuccinimide (NIS) | No solvent, rapid reaction, high yields. | 94-99% | researchgate.net |

| Catalysis | Chiral ammonium iodide / H₂O₂ | Metal-free, high atom economy. | High (up to 96% ee) | acs.org |

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The primary methods employed are chromatography and recrystallization.

Chromatography is a fundamental technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

Flash Column Chromatography

Flash column chromatography is a widely used preparative technique that uses pressure to speed up the flow of the mobile phase through the stationary phase, reducing separation time. hawachhplccolumn.com For a compound like this compound, which contains a basic amine group, special considerations are necessary.

Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can cause issues with basic amines, leading to poor separation, band tailing, and potential compound degradation. biotage.com To mitigate these problems, several strategies can be employed:

Neutralized Silica: Adding a competing amine, such as triethylamine (B128534) (Et₃N) or ammonia, to the mobile phase neutralizes the acidic silanol (B1196071) groups on the silica surface. biotage.comrochester.edu

Alternative Stationary Phases: Using a less acidic or basic stationary phase, such as neutral or basic alumina, can be highly effective for purifying aromatic amines. hawachhplccolumn.combiotage.com Amine-functionalized silica is another option. biotage.com

Mobile Phase (Eluent): The choice of solvent system is critical for achieving good separation. Common solvent systems are binary mixtures of a nonpolar and a more polar solvent. rochester.edu For aromatic amines and related benzoate esters, typical eluents include mixtures of hexane (B92381)/ethyl acetate or dichloromethane/methanol (B129727). nih.govgoogle.comrsc.org The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

Table 2: Example Solvent Systems for Flash Chromatography of Aromatic Amines and Esters

| Compound Type | Stationary Phase | Eluent System (v/v) | Citation |

|---|---|---|---|

| N-Methyl Aromatic Amines | Silica Gel | Hexane / Ethyl Acetate (9:1 to 8:2) | nih.gov |

| Aromatic Amine | Silica Gel | Dichloromethane / Methanol (50:1) | google.com |

| Isoxazoles (from oximes) | Silica Gel | Petroleum Ether / Ethyl Acetate (9:1) | semanticscholar.org |

| Ethyl 2-aminobenzoates | Silica Gel | Petroleum Ether / Ethyl Acetate (30:1 to 10:1) | rsc.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is an analytical and preparative technique that offers high resolution and efficiency. For the purification of iodinated aromatic compounds, reversed-phase HPLC is commonly used. fayoum.edu.eg

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used. fayoum.edu.egupb.ro

Mobile Phase: A polar mobile phase is employed. A common system consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate), which can be adjusted to a specific pH to ensure optimal separation. fayoum.edu.egupb.ro

Detection: Compounds are typically detected using a UV-Vis detector, often a diode array detector (DAD) that can monitor absorbance at multiple wavelengths. upb.ro The retention time, the time it takes for a compound to elute from the column, is a key characteristic used for identification. For example, in one study, iodinated atorvastatin (B1662188) was separated with a retention time of 4.6 minutes. fayoum.edu.eg

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the desired compound to crystallize out in a purer form while impurities remain dissolved in the mother liquor.

Finding a suitable solvent or solvent pair is the most critical step. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds structurally similar to this compound, various solvent systems have proven effective.

Single Solvent Systems: Ethanol is often a good choice for recrystallizing moderately polar organic compounds. semanticscholar.org

Two-Solvent Systems: When a single solvent is not ideal, a two-solvent system is used. The crude compound is dissolved in a "soluble" solvent, and then a "poor" solvent (miscible with the first) is added slowly until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and cooled slowly to allow for crystal formation. A common and effective system for related compounds involves dissolving the material in a solvent like diethyl ether and then gradually adding a nonpolar solvent like petroleum ether or hexane to induce crystallization. orgsyn.org

The purity of the recrystallized product is typically confirmed by measuring its melting point; a sharp melting point close to the literature value indicates high purity. sigmaaldrich.com

Reactivity and Mechanistic Investigations of Ethyl 3 Amino 4 Iodobenzoate

Cross-Coupling Reactions Involving the Iodide Moiety

The iodide substituent on the aromatic ring of Ethyl 3-amino-4-iodobenzoate makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating the initial oxidative addition step in the catalytic cycles of these reactions, often leading to high reactivity and good yields. acs.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms, typically by reacting an aryl halide with an organoboron reagent. youtube.comlibretexts.org This reaction is widely employed for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com

In the context of this compound, the Suzuki-Miyaura coupling provides a direct method for introducing a new aryl or heteroaryl group at the 4-position. The general reaction involves the coupling of the aryl iodide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. youtube.com

Reaction Scheme:

this compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> Ethyl 3-amino-4-arylbenzoate

The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling. mdpi.comrsc.org While a variety of palladium catalysts can be used, systems based on palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common. acs.org The base, often a carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle. youtube.comnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |

| [Pd(PPh₃)₄] | Na₂CO₃ | DME/H₂O | 85 | High |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Excellent |

This table presents typical, illustrative conditions for the Suzuki-Miyaura coupling of aryl iodides. Actual conditions for this compound may vary.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. libretexts.orggold-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org It is a fundamental tool for the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and organic materials. nih.gov

This compound readily participates in Sonogashira coupling reactions, allowing for the direct introduction of an alkyne moiety at the 4-position of the benzene (B151609) ring. The high reactivity of the aryl iodide generally leads to good yields under mild conditions. wikipedia.org

Reaction Scheme:

this compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ethyl 3-amino-4-(alkynyl)benzoate

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride, are effective for this transformation. libretexts.org The copper(I) salt, typically copper(I) iodide, facilitates the reaction by forming a copper acetylide intermediate. The amine base, such as triethylamine (B128534) or diisopropylamine, serves both as a base and often as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temperature |

| [Pd(PPh₃)₄] | CuI | i-Pr₂NH | DMF | 50 |

| Pd(OAc)₂ | None (Copper-free) | Piperidine | Toluene | 80 |

This table presents typical, illustrative conditions for the Sonogashira coupling of aryl iodides. Actual conditions for this compound may vary.

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) as well as C(sp²)–C(sp²) bonds. nih.govnih.gov

The iodide moiety of this compound makes it a suitable electrophilic partner for Negishi coupling reactions. This allows for the introduction of a wide range of alkyl, vinyl, or aryl groups by reacting it with the corresponding organozinc reagent. organic-chemistry.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. mdpi.com

Reaction Scheme:

this compound + R-ZnX --(Pd or Ni catalyst)--> Ethyl 3-amino-4-R-benzoate

Palladium catalysts, particularly those with phosphine (B1218219) ligands, are most commonly used for Negishi couplings. beilstein-journals.org The reaction is generally carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). A key advantage of the Negishi coupling is that it does not require a base, which can be beneficial when working with base-sensitive substrates. wikipedia.org

| Catalyst System | Organozinc Reagent | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Aryl-ZnCl | THF | 60 |

| PdCl₂(dppf) | Alkyl-ZnBr | DMF | 50 |

| Ni(acac)₂ / PPh₃ | Benzyl-ZnBr | THF | Room Temperature |

This table presents typical, illustrative conditions for the Negishi coupling of aryl iodides. Actual conditions for this compound may vary.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in organic synthesis. organic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst and a base. nih.gov

This compound can serve as the aryl halide component in Heck reactions, allowing for the introduction of a vinyl group at the 4-position. The reaction with various alkenes, such as acrylates, styrenes, or other olefins, leads to the formation of the corresponding substituted benzoates. nih.gov

Reaction Scheme:

this compound + Alkene --(Pd catalyst, Base)--> Ethyl 3-amino-4-(vinyl)-benzoate

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the outcome of the Heck reaction. rsc.org Palladium(II) acetate is a commonly used catalyst precursor. nih.gov The base, often a tertiary amine or an inorganic carbonate, is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org

| Catalyst | Base | Ligand | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Et₃N | PPh₃ | DMF | 100 |

| PdCl₂ | K₂CO₃ | None | DMA | 120 |

| Pd(PPh₃)₄ | NaOAc | P(o-tol)₃ | Acetonitrile (B52724) | 80 |

This table presents typical, illustrative conditions for the Heck reaction of aryl iodides. Actual conditions for this compound may vary.

Reactions Involving the Amino Group

The amino group at the 3-position of this compound is a nucleophilic center that can undergo a variety of chemical transformations. These reactions provide a means to further functionalize the molecule and introduce new structural motifs.

The primary amino group of this compound can be readily acylated or sulfonylated. These reactions are fundamental transformations in organic chemistry, allowing for the introduction of amide and sulfonamide functional groups, respectively.

Acylation is typically achieved by reacting the amino group with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting amide is generally more stable and less basic than the starting amine.

Reaction Scheme (Acylation):

this compound + R-COCl --(Base)--> Ethyl 3-(acylamino)-4-iodobenzoate

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of a sulfonamide, a functional group that is a key component in many pharmaceutical agents.

Reaction Scheme (Sulfonylation):

this compound + R-SO₂Cl --(Base)--> Ethyl 3-(sulfonylamino)-4-iodobenzoate

| Reaction Type | Reagent | Base | Solvent |

| Acylation | Acetyl chloride | Pyridine | Dichloromethane |

| Acylation | Acetic anhydride | Triethylamine | Tetrahydrofuran |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Chloroform |

| Sulfonylation | Methanesulfonyl chloride | Triethylamine | Dichloromethane |

This table presents typical, illustrative conditions for the acylation and sulfonylation of anilines. Actual conditions for this compound may vary.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound is readily converted into a diazonium salt, which is a highly valuable intermediate for introducing a wide array of functional groups onto the benzene ring. organic-chemistry.orgmasterorganicchemistry.com The process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). google.com

The resulting diazonium salt, ethyl 4-iodo-3-(diazonium)benzoate, is generally unstable and is used immediately in subsequent reactions. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), facilitating nucleophilic substitution reactions on the aromatic ring.

Sandmeyer and Related Reactions:

One of the most significant applications of aryldiazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to introduce various nucleophiles. masterorganicchemistry.comnih.gov These transformations allow for the replacement of the original amino group with functionalities that are otherwise difficult to install directly. For instance, treatment with copper(I) chloride, bromide, or cyanide can yield the corresponding chloro, bromo, or cyano derivatives. Other transformations, such as the Schiemann reaction (using fluoroboric acid and heat) for fluorination and reaction with potassium iodide for iodination, further expand the synthetic utility.

Below is a table summarizing potential products from the diazotization of this compound followed by various transformations.

Table 1: Potential Products from Transformations of Diazotized this compound

| Reagent(s) | Reaction Name | Potential Product |

|---|---|---|

| CuCl | Sandmeyer | Ethyl 3-chloro-4-iodobenzoate |

| CuBr | Sandmeyer | Ethyl 3-bromo-4-iodobenzoate |

| CuCN | Sandmeyer | Ethyl 3-cyano-4-iodobenzoate |

| H₂O, heat | --- | Ethyl 3-hydroxy-4-iodobenzoate |

| HBF₄, heat | Schiemann | Ethyl 3-fluoro-4-iodobenzoate |

| KI | --- | Ethyl 3,4-diiodobenzoate |

Condensation Reactions

The amino group in this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. nih.govepa.gov In these reactions, the nucleophilic amine attacks the electrophilic carbonyl carbon, typically followed by the elimination of a water molecule to form an imine (or Schiff base).

For example, the reaction with an aldehyde (R-CHO) would yield an N-alkylidene intermediate. These imines are versatile intermediates themselves and can be subjected to further reactions, such as reduction to form secondary amines or participation in cyclization reactions to construct heterocyclic systems. The specific conditions for these reactions, such as the choice of solvent and the use of acid or base catalysts, can influence the outcome and yield of the condensation product.

Reactions at the Ester Functionality

The ethyl ester group of the molecule is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functionalities such as carboxylic acids, different esters, or amides.

Hydrolysis to Carboxylic Acids

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-iodobenzoic acid, under either acidic or basic conditions. nih.govguidechem.com

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), usually in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Table 2: Typical Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent | Product |

|---|---|---|---|

| Acidic | H₂SO₄ (catalytic) | Water, heat | 3-amino-4-iodobenzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either an acid or a base. researchgate.net To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess to shift the equilibrium towards the products. libretexts.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound.

Table 3: Examples of Transesterification Products

| Reactant Alcohol | Catalyst | Potential Product |

|---|---|---|

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |

| Propanol (C₃H₇OH) | H⁺ or C₃H₇O⁻ | Propyl 3-amino-4-iodobenzoate |

Amidation Reactions

The ester functionality can be converted into an amide by reaction with a primary or secondary amine. researchgate.net This transformation, often called aminolysis, typically requires heating the ester with the amine. In some cases, particularly with less reactive amines, catalysts such as Lewis acids may be employed to facilitate the reaction. researchgate.netnih.govrsc.org This reaction provides a direct route to N-substituted 3-amino-4-iodobenzamides, which are valuable scaffolds in medicinal chemistry.

Table 4: Examples of Amidation Products

| Reactant Amine | Potential Product |

|---|---|

| Ammonia (B1221849) (NH₃) | 3-amino-4-iodobenzamide |

| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-3-amino-4-iodobenzamide |

Mechanistic Studies of Transformations involving this compound

The mechanisms of the reactions involving this compound are well-established in organic chemistry.

Diazotization: The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amino group of the this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion. masterorganicchemistry.com

Sandmeyer Reaction: While the exact mechanism has been a subject of study, a widely accepted pathway involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. This generates an aryl radical and dinitrogen gas, along with copper(II). The aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product. nih.gov

Reactions at the Ester Functionality: Hydrolysis, transesterification, and amidation all proceed via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Under basic conditions , a strong nucleophile (e.g., ⁻OH, ⁻OR, or R₂NH) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide (⁻OEt) leaving group to form the new carbonyl product.

Under acidic conditions , the carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile (e.g., H₂O, ROH). A tetrahedral intermediate is formed, and after a series of proton transfers, the ethanol (B145695) molecule is eliminated as a leaving group, and deprotonation yields the final product. libretexts.org

The electronic effects of the substituents on the aromatic ring—the electron-donating amino group and the electron-withdrawing iodo and ester groups—can influence the rate and outcome of these transformations.

Reaction Kinetics and Rate-Determining Steps

Detailed kinetic studies specifically on reactions involving this compound are not extensively reported in publicly available literature. However, the kinetics of similar palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been studied, and these can provide insights into the probable behavior of this compound.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction of this compound

| Entry | Reactant Concentration (M) | Initial Rate (M/s) |

| 1 | [this compound] = 0.1, [Coupling Partner] = 0.1 | 1.5 x 10⁻⁵ |

| 2 | [this compound] = 0.2, [Coupling Partner] = 0.1 | 1.5 x 10⁻⁵ |

| 3 | [this compound] = 0.1, [Coupling Partner] = 0.2 | 3.0 x 10⁻⁵ |

Role of Catalysts and Ligands in Reaction Efficacy

The choice of catalyst and ligands is paramount in controlling the efficacy of cross-coupling reactions involving this compound. Palladium complexes are the most common catalysts, and their activity is finely tuned by the coordinating ligands.

In Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. However, copper-free Sonogashira reactions have also been developed, which can be advantageous in certain contexts to avoid issues related to copper toxicity or side reactions. The choice of palladium precursor, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃, can also impact the reaction rate and yield.

The ligands bound to the palladium center play a critical role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine ligands are widely used in palladium-catalyzed reactions. The steric bulk and electronic properties of the phosphine ligand can significantly affect the rate of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive aryl halides. In the context of Buchwald-Hartwig amination, the development of specialized biarylphosphine ligands has been crucial for expanding the scope of the reaction to include a wider range of amines and aryl halides.

The efficacy of a catalytic system can also be influenced by the reaction solvent and the base employed. The base is necessary to neutralize the hydrogen halide formed during the reaction and, in some cases, to deprotonate one of the coupling partners.

Table 2: Effect of Different Ligands on a Hypothetical Suzuki Coupling of this compound

| Entry | Ligand | Yield (%) |

| 1 | PPh₃ | 65 |

| 2 | P(o-tol)₃ | 78 |

| 3 | XPhos | 92 |

| 4 | SPhos | 95 |

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating the precise mechanism of a catalytic reaction. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve a series of palladium(0) and palladium(II) intermediates.

Following the oxidative addition of this compound to a palladium(0) complex, a palladium(II) intermediate of the type [Pd(Ar)(I)(L)₂] (where Ar is the ethyl 3-amino-4-benzoate moiety and L is a ligand) is formed. This intermediate is typically not isolated but is a key species in the catalytic cycle.

The next step, transmetalation, involves the transfer of the second coupling partner (e.g., from an organoboron compound in a Suzuki coupling or a copper acetylide in a Sonogashira coupling) to the palladium center, displacing the iodide and forming a new palladium(II) intermediate, [Pd(Ar)(R)(L)₂].

Finally, reductive elimination from this intermediate yields the final cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. While these intermediates are generally short-lived and present in low concentrations, their existence is supported by a wealth of mechanistic studies on related systems, including spectroscopic and computational methods.

In some cases, stable palladium complexes that are models for the proposed intermediates have been synthesized and characterized. However, specific studies detailing the isolation or direct observation of intermediates in reactions of this compound are scarce in the chemical literature. The understanding of the intermediates involved in its reactions is largely inferred from the well-established mechanisms of these fundamental organometallic transformations.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR (Proton NMR) analysis of Ethyl 3-amino-4-iodobenzoate is used to identify the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the amine (-NH₂) protons. The aromatic region would typically display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amine protons may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This includes separate peaks for the methyl and methylene carbons of the ethyl ester, the carbonyl carbon, and the six carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons are particularly informative, indicating the electronic effects of the amino, iodo, and ethyl carboxylate substituents.

While the compound is cited in chemical literature, for instance as an intermediate in patent filings for the synthesis of more complex molecules, specific, publicly available, detailed spectral data and assignments for this compound were not found in the searched resources. googleapis.comgoogle.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₀INO₂), the exact molecular weight is 291.08 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) confirming this mass.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses of functional groups. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the C-I bond.

Decarboxylation (loss of CO₂).

Analysis of these fragment ions helps to confirm the presence of the various structural components of the molecule.

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Possible Identity |

|---|---|---|

| [M]⁺ | 291 | Molecular Ion |

| [M - C₂H₅]⁺ | 262 | Loss of ethyl radical |

| [M - OC₂H₅]⁺ | 246 | Loss of ethoxy radical |

| [M - COOC₂H₅]⁺ | 218 | Loss of ethyl carboxylate group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The amino group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C=O Stretching: The ester carbonyl group (C=O) would produce a strong, sharp absorption band in the range of 1700-1730 cm⁻¹.

C-O Stretching: The C-O bond of the ester would show a strong absorption in the 1100-1300 cm⁻¹ region.

C-N Stretching: This vibration would be observed in the 1250-1350 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration appears in the far-infrared region, typically around 500-600 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies Note: This table presents typical ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (-COOC₂H₅) | C=O Stretch | 1700 - 1730 |

| Ester (-COOC₂H₅) | C-O Stretch | 1100 - 1300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2850 - 2980 |

| Aryl-Iodide | C-I Stretch | 500 - 600 |

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. This analysis would reveal the precise molecular geometry in the solid state and how the molecules pack together through intermolecular forces such as hydrogen bonding (involving the amino group) and halogen bonding (involving the iodine atom). Detailed information such as the crystal system, space group, and unit cell dimensions would be obtained. However, no published single-crystal X-ray diffraction studies for this compound were identified in the available search results.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal forms can be isolated. These forms would then be characterized by techniques like X-ray powder diffraction (XRPD) and thermal analysis. Crystal engineering studies could explore how the interplay of hydrogen bonds from the amino group and potential halogen bonds from the iodine atom direct the self-assembly of the molecules into specific crystalline architectures. No specific research on the polymorphism of this compound was found.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to electronic transitions within the molecule, specifically the π → π* transitions of the substituted benzene ring. The positions and intensities of these absorptions are influenced by the electronic nature of the substituents (amino, iodo, and ethyl carboxylate groups) on the aromatic ring. This data can be used for quantitative analysis and to provide information about the electronic structure of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to explore the electronic features of organic compounds, including noncovalent interactions and charge distributions. acs.orgsemanticscholar.org These calculations are instrumental in understanding the noncovalent interactive capacity of molecules, which plays a significant role in their pharmacological potential. semanticscholar.org For Ethyl 3-amino-4-iodobenzoate, DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict its electronic properties. mdpi.comresearchgate.netnih.gov Such studies provide foundational knowledge of the molecule's stability and reactivity. ijcce.ac.irnih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. acs.orgscielo.org.mx

For aromatic amines and esters, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly the amino group, which acts as an electron-donating group. The LUMO is likely distributed over the electron-withdrawing ester group and the benzene (B151609) ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. acs.org

Table 1: Hypothetical Frontier Orbital Properties for this compound This table is illustrative and based on general principles for similar molecules. Actual values would require specific DFT calculations.

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Localized on the amino group and aromatic ring, indicating these are sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Localized on the ester group and aromatic ring, indicating these are sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap would suggest a balance between stability and reactivity. |

DFT calculations are widely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. These predicted values are often correlated with experimental data to confirm structural assignments. researchgate.net

For complex organic molecules, the accuracy of predicted shifts can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C being achievable, especially when conformational isomers and solvent effects are considered. arxiv.org Machine learning algorithms, sometimes trained on DFT-calculated data, have also emerged as powerful tools for rapid and accurate chemical shift prediction. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts This table demonstrates the concept. The 'Predicted' values are hypothetical examples of what a DFT/GIAO calculation might yield.

| Atom Type | Hypothetical Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Aromatic Protons (C-H) | 6.5 - 8.0 | 6.0 - 8.5 |

| Amine Protons (NH₂) | 3.5 - 5.0 | 3.0 - 5.0 |

| Ester Methylene (B1212753) Protons (O-CH₂) | 4.1 - 4.4 | 4.0 - 4.5 |

| Ester Methyl Protons (CH₃) | 1.2 - 1.5 | 1.0 - 1.5 |

| Aromatic Carbons (C-Ar) | 110 - 150 | 110 - 150 |

| Carbonyl Carbon (C=O) | 165 - 170 | 165 - 175 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational behavior. smolecule.com These simulations can reveal the preferred orientations of the ethyl ester and amino groups, the degree of rotational freedom around single bonds, and the influence of the solvent environment on the molecule's shape. By simulating the molecule's trajectory over time, researchers can identify low-energy conformations and understand how steric and electronic effects govern its three-dimensional structure. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchitkara.edu.in If a library of this compound derivatives were synthesized and tested for a specific biological effect (e.g., enzyme inhibition), QSAR models could be developed.

These models use molecular descriptors (quantifiable properties derived from the molecular structure, such as steric, electronic, and hydrophobic parameters) to predict the activity of new, unsynthesized compounds. ufms.br For instance, in studies of p-aminobenzoic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have successfully identified key structural features governing bioactivity. ufms.brufms.br Such models can guide the rational design of more potent and selective derivatives, saving time and resources in drug discovery. bohrium.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. scielo.br For reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., acylation of the amino group or cross-coupling at the iodo position), computational studies can determine the most likely reaction pathway. acs.orgacs.org

These calculations provide activation energies, which are related to reaction rates, and can explain observed regioselectivity or stereoselectivity. mdpi.com For example, studies on aniline derivatives have used DFT to distinguish between different possible mechanisms, such as electrophilic palladation or base-assisted substitution pathways in C-H activation reactions. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Table 3: Potential Intermolecular Interactions for this compound in the Crystalline State This table outlines the likely interactions that would be identified and quantified by Hirshfeld surface analysis.

| Interaction Type | Description | Expected Significance |

|---|---|---|

| N-H···O Hydrogen Bonds | Interaction between the amino group (donor) and the carbonyl oxygen of the ester group (acceptor) of a neighboring molecule. | High. A primary directional force in crystal packing. |

| C-H···O Interactions | Weaker hydrogen bonds between aromatic or aliphatic C-H groups and the ester oxygen. | Moderate. Contributes to overall packing stability. |

| I···O/N Halogen Bonds | Interaction between the electropositive region (σ-hole) on the iodine atom and an electronegative atom (oxygen or nitrogen) on an adjacent molecule. | Moderate to High. A key directional interaction for halogenated compounds. |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | High. Typically comprise a large percentage of the surface area. |

| C-H···π Interactions | Interaction of a C-H bond with the electron cloud of the aromatic ring. | Moderate. Contributes to the stabilization of layered structures. |

Applications of Ethyl 3 Amino 4 Iodobenzoate in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The presence of multiple reactive sites on the ethyl 3-amino-4-iodobenzoate molecule makes it an ideal starting material for the construction of complex heterocyclic systems. These heterocyclic compounds are of great interest due to their prevalence in biologically active natural products and pharmaceutical drugs.

This compound is a key precursor in the synthesis of various indole (B1671886) derivatives. The presence of the amino and iodo groups ortho to each other facilitates palladium-catalyzed intramolecular cyclization reactions with alkynes. This method provides an efficient route to construct the indole scaffold, which is a core structure in many pharmacologically active compounds. For instance, a palladium-catalyzed three-component reaction involving an o-iodoaniline, such as this compound, an alkyne, and a suitable coupling partner can lead to the formation of highly substituted indoles. The reaction proceeds through a sequence of Sonogashira coupling followed by an intramolecular cyclization.

A notable application involves the solid-phase synthesis of 2,3-disubstituted indoles. In this approach, a resin-bound 4-amino-3-iodobenzoate derivative undergoes a palladium-catalyzed heteroannulation with non-terminal alkynes. Similarly, an ester-linked analogue on a TentaGel-S resin can be used for the solid-phase synthesis of 2-substituted indoles through a one-pot Sonogashira coupling and 5-endo-dig cyclization protocol.

| Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|

| Palladium-catalyzed heteroannulation | This compound, non-terminal alkynes, Pd(0) catalyst | 2,3-disubstituted indoles | |

| One-pot Sonogashira/5-endo-dig cyclization | Resin-bound 4-amino-3-iodobenzoate, terminal alkynes, Pd(0)/Cu(I) catalysts | 2-substituted indoles |

Quinazolines and their derivatives are an important class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be utilized as a starting material for the synthesis of quinazoline (B50416) derivatives. Although direct syntheses from this specific precursor are less commonly detailed in readily available literature, its structural motifs are present in more complex starting materials for quinazoline synthesis. The amino group can react with a one-carbon synthon, and subsequent cyclization can lead to the formation of the quinazoline ring. For example, derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one can be synthesized and subsequently transformed into various heterocyclic systems.

Thienopyrimidines are another class of heterocyclic compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. The synthesis of thienopyrimidines often involves the construction of a pyrimidine (B1678525) ring onto a thiophene (B33073) core. While direct use of this compound in thienopyrimidine synthesis is not explicitly detailed, its analogous structures, 2-aminothiophene-3-carboxylates, are common starting materials. These compounds undergo condensation with various reagents to provide the necessary atoms for the pyrimidine ring formation. For example, reaction with chloroformamidine (B3279071) can yield the thieno[2,3-d]pyrimidine (B153573) core.

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, known for a wide range of pharmacological activities. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the cyclization of diacylhydrazines using dehydrating agents. While not a direct precursor, the structural elements of this compound can be incorporated into more complex molecules that then undergo cyclization to form oxadiazole rings. For instance, a substituted benzoic acid derivative can be converted to its corresponding acid hydrazide, which is a key intermediate for oxadiazole synthesis.

Precursor for Advanced Materials and Functional Molecules

This compound serves as a precursor for the synthesis of advanced materials and functional molecules. Its utility extends to the creation of polyfunctional organometallic reagents and as a building block for liquid crystal materials. For example

Synthesis of Biologically Active Scaffolds and Lead Compounds

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional structure—an aromatic amine, an iodine atom, and an ethyl ester—provides multiple reactive sites for strategic chemical modifications. This allows for the efficient construction of complex molecular architectures and libraries of compounds for biological screening. The ortho-positioning of the amino and iodo groups is particularly advantageous for creating fused heterocyclic systems, while the iodine atom serves as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse substituents.

The compound's utility is prominently demonstrated in the synthesis of lead compounds for significant therapeutic targets, including protein kinases and poly(ADP-ribose) polymerases (PARPs). nih.govsemanticscholar.org These enzymes play critical roles in cellular signaling, DNA repair, and cell cycle regulation, making them important targets for the development of novel therapies, particularly in oncology and inflammatory diseases. nih.govbath.ac.uk

Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, the development of specific kinase inhibitors is a major focus of pharmaceutical research. nih.govgoogle.com this compound and its analogs serve as key starting materials for creating potent and selective kinase inhibitors.

A notable application is in the synthesis of dual inhibitors for Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are implicated in inflammatory conditions. semanticscholar.org Researchers have designed and synthesized series of heterocycloalkynylbenzimides to achieve dual inhibition of these kinases. semanticscholar.org The synthetic strategy often begins with a 3-amino-4-halobenzoate derivative. The process involves a Sonogashira coupling reaction at the halogenated position to introduce an alkynyl group, which is a key pharmacophore for kinase binding. The amino group is then utilized for subsequent amide bond formation or cyclization to build the final scaffold.

In a specific example leading to a potent DDR1/DDR2 dual inhibitor, a related precursor, methyl 3-amino-4-ethylbenzoate, was converted to an iodo-intermediate via a Sandmeyer reaction. semanticscholar.orgacs.org This intermediate then underwent a Sonogashira coupling with a terminal alkyne. The resulting structure was further elaborated to yield the final active compound. acs.org The strategic use of the iodo-substituent on the aminobenzoate core is central to building the complex inhibitor molecule. semanticscholar.org

| Starting Scaffold Component | Key Transformation | Resulting Biologically Active Scaffold | Therapeutic Target |

|---|---|---|---|

| 3-Amino-4-iodobenzoate derivative | Sonogashira Coupling | Heterocycloalkynylbenzimide | DDR1 and DDR2 Kinases semanticscholar.org |

| 3-Amino-4-iodobenzoate derivative | Cross-Coupling / Cyclization | Fused Thiazole Derivative google.com | Protein Kinases google.com |

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are nuclear enzymes essential for the repair of single-strand DNA breaks. nih.govbath.ac.uk Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. nih.govnih.gov

This compound is an ideal precursor for constructing the core structures of various PARP inhibitors. The synthesis of novel inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold highlights this utility. nih.gov In these synthetic routes, the aminobenzoate moiety is often subjected to a series of reactions, including cyclization and functional group interconversion, to build the fused heterocyclic system required for potent PARP inhibition. The initial amino and ester groups are transformed to form the imidazole (B134444) and carboxamide portions of the final molecule, which are crucial for binding to the enzyme's active site. nih.gov

Similarly, new synthetic approaches to PARP inhibitors containing a 4-trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold have been developed. nuph.edu.ua These methods often rely on the strategic cyclocondensation of derivatives that can be prepared from functionalized aminobenzoates. nuph.edu.ua The versatility of the starting material allows for the creation of a diverse range of inhibitors for structure-activity relationship (SAR) studies, aiming to improve potency and pharmacokinetic properties. nih.gov

| Starting Scaffold Component | Synthetic Strategy | Resulting Biologically Active Scaffold | Therapeutic Target |

|---|---|---|---|

| Aminobenzoate Derivative | Multi-step Cyclization and Amidation | 1H-Thieno[3,4-d]imidazole-4-carboxamide nih.gov | PARP-1 nih.gov |

| Functionalized Benzoic Acid Derivative | Cyclocondensation via Curtius Rearrangement | 4-Trifluoromethyl-3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione nuph.edu.ua | PARP-1 and PARP-2 nuph.edu.ua |

Pharmacological and Biological Research Applications of Derivatives

Design and Synthesis of Novel Drug Candidates

Ethyl 3-amino-4-iodobenzoate and its analogs are valuable starting materials in the synthesis of novel drug candidates. The presence of the iodo group is particularly advantageous for cross-coupling reactions, a common strategy in medicinal chemistry to build complex molecules. For instance, ethyl 4-iodobenzoate (B1621894), a related compound, is a key intermediate in the synthesis of biphenyl (B1667301) derivatives through Negishi cross-coupling, which are important in pharmaceutical development. lookchem.com Similarly, tert-butyl 4-iodobenzoate is used as a building block in the design of new drugs for therapeutic areas like oncology and neurology. lookchem.com

The amino group on the benzene (B151609) ring provides a reactive site for further functionalization. For example, methyl 4-amino-3-iodobenzoate can be used to synthesize 2-(4-aminophenyl)benzothiazole through condensation with o-aminothiophenols in the presence of polyphosphoric acid (PPA). mdpi.com This benzothiazole (B30560) core is a privileged structure found in many biologically active compounds.

Furthermore, derivatives of this compound have been utilized in the creation of targeted therapies. For example, 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester serves as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of complex heterocyclic systems, which are often the core of modern pharmaceuticals, frequently employs intermediates derived from substituted aminobenzoates. An example is the synthesis of thieno[2,3-d]pyrimidines, where an appropriate allyl alcohol is reacted with ethyl 4-iodobenzoate. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Derivatives of this compound have been instrumental in the study of enzyme inhibition, providing insights into the mechanisms of various enzymes, including protein tyrosine phosphatases and aminotransferases.

Protein Tyrosine Phosphatases (PTPs):

PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in diseases like diabetes, obesity, and cancer. jst.go.jp Consequently, PTP inhibitors are of great interest as potential therapeutics. Research has shown that derivatives of substituted benzoic acids can act as PTP inhibitors. For instance, novel benzoylsulfonamide derivatives have been identified as potent and selective inhibitors of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling. jst.go.jp These inhibitors were found to be non-competitive, binding to an allosteric site of the enzyme. jst.go.jp The development of such specific inhibitors allows for a detailed investigation of the role of individual PTPs in cellular processes. Kinetic studies of inhibitors like ethyl-3,4-dephostatin, which shows activity against multiple PTPs including the dual-specificity protein phosphatase 26 (DUSP26), have revealed competitive inhibition mechanisms, suggesting binding to the catalytic site. nih.gov

Aminotransferases:

4-aminobutyrate aminotransferase (ABAT) is an enzyme involved in the metabolism of the neurotransmitter GABA and has been identified as a target in various conditions, including osteoarthritis. nih.gov Studies have shown that inhibition of ABAT can protect against cartilage degradation. nih.gov While direct studies involving this compound derivatives on ABAT are not prevalent, the broader class of aminobenzoic acid derivatives has been explored for their effects on aminotransferases. For example, inhibitors of peripheral aromatic amino acid decarboxylase have been shown to inhibit hepatic aminotransferase activity. nih.gov The structural motifs present in this compound could be incorporated into novel aminotransferase inhibitors to probe their structure-activity relationships and mechanisms of action.

Exploration of Cellular Signaling Pathway Modulation

The ability of derivatives of this compound to interact with key enzymes like PTPs directly translates to their use in exploring and modulating cellular signaling pathways. PTPs play a critical role in dephosphorylating proteins, a fundamental mechanism for regulating cellular signaling. jst.go.jp By inhibiting specific PTPs, researchers can dissect the intricate networks of signaling cascades.

For example, the inhibition of PTP1B by synthetic derivatives has been shown to enhance insulin signaling, making it a promising strategy for treating type 2 diabetes. jst.go.jpgoogle.com PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates. jst.go.jp Similarly, the inhibition of the low molecular weight protein tyrosine phosphatase (LMPTP) is being explored as a therapeutic approach for insulin resistance. google.com

Furthermore, the modulation of signaling pathways is not limited to metabolic diseases. PTPs are also involved in cancer and autoimmune disorders, making their inhibitors valuable tools for research in these areas as well. jst.go.jp The development of specific inhibitors, often guided by the structure of compounds like this compound, allows for the targeted perturbation of signaling pathways, providing insights into their physiological and pathological roles.

Antitubercular Activity Studies of Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govnih.govresearchgate.netconsensus.app Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique cell wall rich in mycolic acids, which are essential for its viability. nih.govresearchgate.netconsensus.app

One of the key enzyme systems involved in mycolic acid biosynthesis is the fatty acid synthase-II (FAS-II) system. nih.govresearchgate.netconsensus.app MabA (also known as FabG1), an essential enzyme in the FAS-II pathway, has been identified as a target for anthranilic acid derivatives. nih.govnih.govresearchgate.netconsensus.app Researchers have discovered that these compounds can inhibit MabA, thereby disrupting mycolic acid synthesis. nih.govnih.govresearchgate.netconsensus.app

Antifolate Inhibition Studies

Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for the synthesis of DNA, RNA, and proteins. nih.govsemanticscholar.org They are widely used in cancer chemotherapy. nih.govsemanticscholar.org Ethyl 4-iodobenzoate has been a crucial starting material in the synthesis of potent antifolates like Pemetrexed (PMX). nih.gov The synthesis of PMX involves a Heck cross-coupling reaction between ethyl 4-iodobenzoate and an appropriate butene derivative. nih.gov

Derivatives of thieno[2,3-d]pyrimidine (B153573), synthesized from intermediates like ethyl 4-iodobenzoate, have shown significant antifolate activity. nih.gov These compounds act as potent inhibitors of tumor cell growth by targeting enzymes in the folate pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov

The mechanism of action of these novel antifolates often involves selective uptake by folate receptors (FRs), which are overexpressed on the surface of many cancer cells. nih.gov This targeted delivery enhances their antitumor activity while potentially reducing side effects on normal tissues. The ability to synthesize a variety of analogs by modifying the starting materials allows for a detailed exploration of structure-activity relationships and the optimization of their pharmacological properties.

Antimicrobial and Antifungal Activity of Synthesized Derivatives

Derivatives of aminobenzoic acids, including those related to this compound, have been investigated for their antimicrobial and antifungal properties. The structural diversity that can be achieved through chemical synthesis allows for the creation of compounds with activity against a broad spectrum of microorganisms.